2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate
Description
The compound 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is a heterocyclic derivative combining a benzothiazole core, a phenylpiperazine moiety, and a 4-chlorophenoxyacetate ester. The 4-chlorophenoxy group is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing lipophilicity and bioavailability . The phenylpiperazine moiety may contribute to receptor-binding interactions, particularly in neurological targets like serotonin or dopamine receptors.
Synthesis of such compounds typically involves multi-step reactions. For instance, the 4-chlorophenoxyacetate ester component can be synthesized via nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate under reflux with KI catalysis . The benzothiazole-piperazine hybrid structure likely requires coupling reactions between functionalized benzothiazoles and phenylpiperazine derivatives. Microwave-assisted methods, as described in related syntheses, may optimize reaction efficiency and yield .
Properties
IUPAC Name |
[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c26-18-6-8-20(9-7-18)31-17-24(30)32-21-10-11-22-23(16-21)33-25(27-22)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISELXCTZQUPDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a phenyl halide.
Attachment of the Chlorophenoxyacetate Group: The final step involves esterification, where the benzothiazole derivative reacts with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Derivatives with new functional groups introduced at specific positions
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole derivatives with substituted heterocycles. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Analysis
Synthetic Efficiency : Microwave-assisted synthesis (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes) significantly improves yields (e.g., 85–90%) compared to conventional heating (60–70% over hours) .
Structural Versatility: Substituting the piperazine ring with aminopiperidine (as in patent compounds) alters steric and electronic profiles, affecting target selectivity .
Data Table: Reaction Yields and Conditions for Selected Analogues
Biological Activity
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate, commonly referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a benzothiazole core combined with a piperazine moiety and a chlorophenoxyacetate group. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 445.5 g/mol. The compound's structure contributes to its solubility and reactivity, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 941890-63-7 |
Anticancer Properties
Research has indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study assessing the cytotoxic effects of benzothiazole derivatives, it was found that certain modifications to the piperazine group enhanced the inhibitory effects on cancer cell lines. The compound exhibited an IC50 value of approximately 27.3 μM against T47D breast cancer cells, suggesting a promising potential for further development as an anticancer agent .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties in models of neurological disorders such as epilepsy. Similar compounds have shown efficacy in reducing seizure frequency and severity in animal models.
Mechanism:
The neuroprotective effects are believed to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress. For example, compounds that increase serotonin levels while decreasing cortisol levels have been linked to improved outcomes in seizure models .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding: The piperazine moiety facilitates binding to serotonin receptors, which may enhance mood and reduce anxiety.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and neurodegeneration.
- Oxidative Stress Reduction: It exhibits antioxidant properties that protect neuronal cells from damage.
Comparative Analysis
To understand the efficacy of this compound relative to other known agents, a comparison table is provided below:
| Compound Name | IC50 (μM) against MCF-7 | Mechanism of Action |
|---|---|---|
| This compound | 27.3 | Receptor modulation and apoptosis |
| Rifampicin | >98 | Antibacterial (not anticancer) |
| GM-90432 | Not specified | Neuroprotective via neurotransmitter modulation |
Q & A
Basic Question: What synthetic methodologies are recommended for preparing the ester-linked 2-(4-chlorophenoxy)acetate moiety in this compound?
Answer:
The esterification of 2-(4-chlorophenoxy)acetic acid can be optimized using potassium iodide (KI) as a catalyst under reflux conditions. For example, ethyl 2-(4-chlorophenoxy)acetate was synthesized via nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate, achieving higher yields (75–85%) with KI catalysis compared to traditional methods . Microwave-assisted synthesis (90°C, 15 minutes) further improves reaction efficiency and reduces time, as demonstrated in analogous esterification workflows . Researchers should validate purity via HPLC (>95% purity thresholds, as in ) and monitor reaction progress using TLC or NMR.
Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the benzothiazole, piperazine, and ester linkages. For instance, the 4-chlorophenoxy group shows distinct aromatic proton signals at δ 6.8–7.3 ppm, while the piperazine N–CH₂ protons appear as multiplets near δ 2.5–3.5 ppm .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallographic data should be validated using tools like PLATON to check for twinning or disorder, especially given the compound’s flexible piperazine and ester groups .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₂₄H₂₈ClN₇O₃S has a theoretical mass of 530.0 g/mol, as in ).
Advanced Question: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Substituent Effects: The 4-phenylpiperazine group’s conformation influences receptor binding. Compare with analogs like 4-tert-butyl-N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide ( ), which showed stronger enzyme inhibition due to hydrophobic interactions.
- Metabolic Stability: The 2-(4-chlorophenoxy)acetate group may hydrolyze to 2-(4-chlorophenoxy)acetic acid (a known xenobiotic in HF patients, ), altering activity. Use LC-MS to track metabolite formation in vitro .
- Crystallographic Data: Validate molecular conformation using SHELXL-refined structures to correlate steric effects with activity .
Advanced Question: What strategies are effective for optimizing the compound’s selectivity in target-binding studies?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., 15-lipoxygenase in ). Focus on the benzothiazole’s sulfur atom and the 4-chlorophenoxy group’s halogen bonding potential.
- SAR Studies: Synthesize analogs with modified piperazine substituents (e.g., 4-methylpiperazine in ) or benzothiazole substitutions (e.g., hydroxymethyl groups in ). Compare IC₅₀ values to identify critical pharmacophores.
- Competitive Binding Assays: Use fluorescence polarization to assess displacement of known ligands, ensuring data reproducibility across ≥3 independent trials.
Advanced Question: How can researchers address challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent Screening: Use high-boiling solvents (e.g., DMF or DMSO) to dissolve the hydrophobic benzothiazole core. Slow evaporation at 4°C may yield suitable crystals .
- Twinned Data Refinement: If twinning is detected (common with flexible esters), employ SHELXL’s TWIN/BASF commands for refinement. highlights SHELX’s robustness in handling twinned macromolecular data .
- Disorder Modeling: For disordered piperazine or chlorophenoxy groups, apply PART/SUMP restraints in SHELXL to refine occupancy ratios .
Basic Question: What purification methods are most effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) to separate ester and benzothiazole byproducts.
- Recrystallization: Ethanol/water mixtures (7:3) are ideal for recrystallizing chlorophenoxy-containing compounds, as demonstrated in .
- HPLC Purification: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity, critical for biological assays .
Advanced Question: What computational approaches predict the compound’s metabolic pathways and stability?
Answer:
- In Silico Metabolism Prediction: Tools like MetaSite model cytochrome P450-mediated oxidation of the piperazine ring or ester hydrolysis. Compare results with experimental LC-MS data from liver microsome assays .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the ester group to predict hydrolysis rates. For example, 2-(4-chlorophenoxy)acetate esters have BDEs ~80 kcal/mol, indicating moderate stability .
- Pharmacokinetic Modeling: Use GastroPlus to simulate oral bioavailability, factoring in logP (~2.6, similar to ) and solubility (<0.1 mg/mL in water).
Advanced Question: How do researchers validate the absence of synthetic byproducts or isomers?
Answer:
- 2D NMR (COSY, NOESY): Detect regioisomers (e.g., 3- vs. 6-substituted benzothiazoles) via cross-peak analysis. The piperazine’s coupling patterns in NOESY confirm substituent positions .
- Single-Crystal XRD: Unambiguously assign connectivity, as seen in for analogous piperazine-pyridazine structures.
- Chiral HPLC: Resolve enantiomers if asymmetric centers exist (e.g., from benzothiazole substitution). Use Chiralpak AD-H columns with hexane/isopropanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
